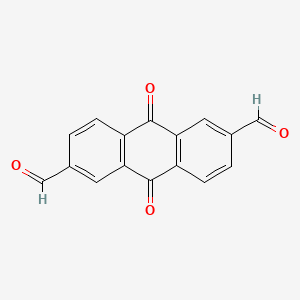
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is an organic compound with the molecular formula C₁₆H₈O₄ It is characterized by the presence of two aldehyde groups and two ketone groups on an anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene-2,6-dicarboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic oxidation processes, where catalysts such as palladium or platinum are employed, can also be explored to achieve higher selectivity and lower energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents (RMgX) and organolithium reagents (RLi).
Major Products
Oxidation: 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid.
Reduction: 9,10-Dihydroxy-9,10-dihydroanthracene-2,6-dicarbaldehyde.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug development. Its ability to form stable complexes with various biomolecules makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow it to be modified to produce a range of colors, making it useful in textile and printing industries.
Mechanism of Action
The mechanism by which 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde exerts its effects is largely dependent on its ability to interact with other molecules. The aldehyde groups can form Schiff bases with amines, leading to the formation of stable imine compounds. These interactions can affect various molecular pathways, including those involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the aldehyde groups.
2,6-Dihydroxyanthracene: Contains hydroxyl groups instead of aldehyde groups.
9,10-Dihydroanthracene-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of aldehyde groups.
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is unique due to the presence of both aldehyde and ketone functional groups on the anthracene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C16H8O4 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
9,10-dioxoanthracene-2,6-dicarbaldehyde |
InChI |
InChI=1S/C16H8O4/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-8H |
InChI Key |
SRGLUNCUSMIDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=O)C3=C(C2=O)C=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















